molecular formula C10H12BrNO2S B14091438 3-bromo-N-(cyclopropylmethyl)benzenesulfonamide

3-bromo-N-(cyclopropylmethyl)benzenesulfonamide

Cat. No.: B14091438
M. Wt: 290.18 g/mol
InChI Key: CKDBANHHIJLPPU-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound with the molecular formula C10H12BrNO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a bromine atom attached to the benzene ring and a cyclopropylmethyl group attached to the sulfonamide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyclopropylmethyl)benzenesulfonamide typically involves the following steps:

    Bromination: The starting material, benzenesulfonamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the meta position of the benzene ring.

    Cyclopropylmethylation: The brominated intermediate is then reacted with cyclopropylmethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-Bromo-N-(cyclopropylmethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The bromine atom and cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-Bromo-N-(3-chloropropyl)benzenesulfonamide

Uniqueness

3-Bromo-N-(cyclopropylmethyl)benzenesulfonamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

3-bromo-N-(cyclopropylmethyl)benzenesulfonamide

InChI

InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(6-9)15(13,14)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2

InChI Key

CKDBANHHIJLPPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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